![molecular formula C15H22N2O B15197956 1-[4-(Azocan-1-ylcarbonyl)phenyl]methanamine](/img/structure/B15197956.png)
1-[4-(Azocan-1-ylcarbonyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Aminomethyl)phenyl)(azocan-1-yl)methanone is an organic compound with the molecular formula C15H22N2O It is a derivative of benzophenone and azocane, featuring an aminomethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(aminomethyl)phenyl)(azocan-1-yl)methanone typically involves the reaction of 4-(aminomethyl)benzoyl chloride with azocane under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of (4-(aminomethyl)phenyl)(azocan-1-yl)methanone may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-(Aminomethyl)phenyl)(azocan-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-(Aminomethyl)phenyl)(azocan-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical probes
Mechanism of Action
The mechanism of action of (4-(aminomethyl)phenyl)(azocan-1-yl)methanone involves its interaction with biological targets through its functional groups. The aminomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that affect their activity. The azocane ring provides structural stability and influences the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Similar in structure but contains an alkyne group, making it useful for click chemistry applications.
Azocan-1-yl(phenyl)methanone: Lacks the aminomethyl group, resulting in different reactivity and applications.
Uniqueness
(4-(Aminomethyl)phenyl)(azocan-1-yl)methanone is unique due to the presence of both the aminomethyl group and the azocane ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in chemical synthesis and biological research, making it a valuable compound for various scientific endeavors .
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
[4-(aminomethyl)phenyl]-(azocan-1-yl)methanone |
InChI |
InChI=1S/C15H22N2O/c16-12-13-6-8-14(9-7-13)15(18)17-10-4-2-1-3-5-11-17/h6-9H,1-5,10-12,16H2 |
InChI Key |
PFUPWXFQYQNSMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15197880.png)
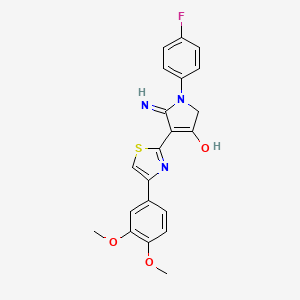
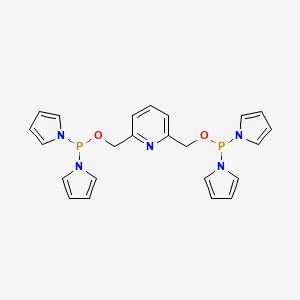
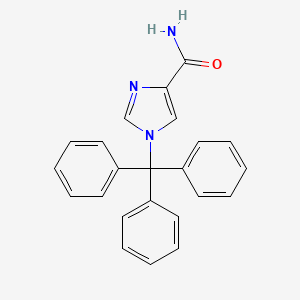
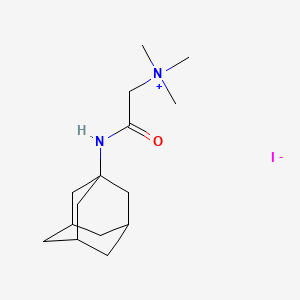
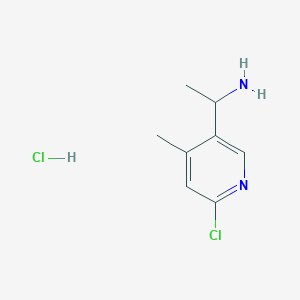
![4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15197901.png)
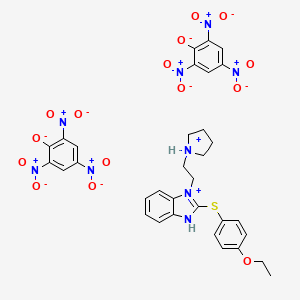
![(1R,1'R,3R,3'R,5AR,5a'R,9aR,9a'R)-2,2'-(1,2-phenylene)bis(1,3-bis(2-chlorophenyl)octahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione)](/img/structure/B15197904.png)
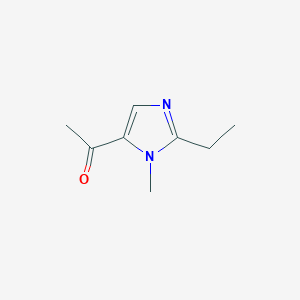
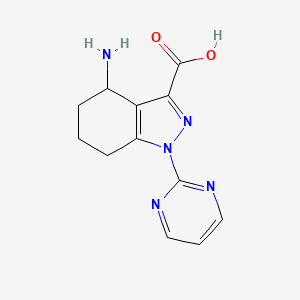
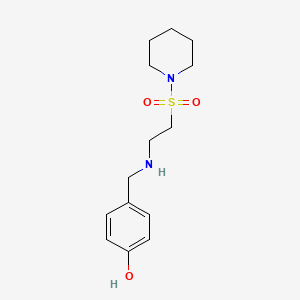
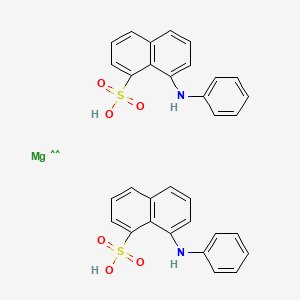
![2-(4-Bromophenyl)-3-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)acrylonitrile](/img/structure/B15197946.png)
